6-chloro-2-oxo-1H-pyrimidine-4-carboxylic acid
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Overview
Description
6-Chloro-2-oxo-1H-pyrimidine-4-carboxylic acid is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-2-oxo-1H-pyrimidine-4-carboxylic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2,4-dichloropyrimidine with potassium cyanate in the presence of a base, followed by hydrolysis to yield the desired product . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and temperatures ranging from 50°C to 100°C.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-oxo-1H-pyrimidine-4-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at position 6 can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include bases (e.g., sodium hydroxide), nucleophiles (e.g., amines, thiols), and oxidizing or reducing agents. Reaction conditions vary depending on the desired transformation but often involve solvents like DMF, ethanol, or water, and temperatures ranging from room temperature to reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-substituted pyrimidines, while condensation reactions can produce fused heterocyclic compounds .
Scientific Research Applications
6-Chloro-2-oxo-1H-pyrimidine-4-carboxylic acid has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibitors and as a precursor for bioactive molecules.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-chloro-2-oxo-1H-pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity . The exact molecular targets and pathways depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
6-Chloro-2-oxo-1H-pyrimidine-4-carboxylic acid can be compared with other similar compounds, such as:
5-Chloro-2-cyclopropyl-6-hydroxypyrimidine-4-carboxylic acid: This compound has a similar structure but with a cyclopropyl group at position 2 and a hydroxyl group at position 6.
4-Oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]pyrimidine-6-carboxylic acid: This compound features a fused pyrrolo-pyrimidine ring system.
Properties
Molecular Formula |
C5H3ClN2O3 |
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Molecular Weight |
174.54 g/mol |
IUPAC Name |
6-chloro-2-oxo-1H-pyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C5H3ClN2O3/c6-3-1-2(4(9)10)7-5(11)8-3/h1H,(H,9,10)(H,7,8,11) |
InChI Key |
KARXHPXYWQNRPG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NC(=O)N=C1C(=O)O)Cl |
Origin of Product |
United States |
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